Azido-PEG2-Azide
Overview
Description
Azido-PEG2-Azide is a homobifunctional linker containing two azide groups. It is widely used in click chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages. The compound is highly soluble in various organic solvents, making it versatile for different applications.
Mechanism of Action
Target of Action
Azido-PEG2-Azide, also known as Azide-PEG3-Azide or 1,2-Bis(2-azidoethoxy)ethane, is a PEG-based PROTAC linker . Its primary targets are molecules containing Alkyne, BCN, or DBCO groups . These targets play a crucial role in the synthesis of PROTACs, which are designed to degrade specific proteins within cells .
Mode of Action
The azide group in this compound can react with its targets (alkyne, BCN, DBCO) via a process known as Click Chemistry . This reaction yields a stable triazole linkage . The terminal carboxylic acid can also react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The azide group in this compound participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage, which closely resembles an amide bond . The formation of this linkage enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability .
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage . This linkage is crucial in the synthesis of PROTACs, which are designed to degrade specific proteins within cells . The terminal carboxylic acid can also form a stable amide bond with primary amine groups .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the hydrophilic PEG spacer enhances its solubility in aqueous media . This property allows the compound to function effectively in a biological environment. Additionally, the compound is stable under various conditions, including reductive conditions .
Biochemical Analysis
Biochemical Properties
Azido-PEG2-Azide plays a significant role in biochemical reactions. It contains an azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and efficient, making this compound a valuable tool in the study of biomolecular interactions .
Cellular Effects
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, which can influence cell function
Molecular Mechanism
At the molecular level, this compound exerts its effects through its azide group. This group can react with molecules containing alkyne, BCN, or DBCO groups via a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction . These reactions result in a stable triazole linkage, which can influence enzyme activity, biomolecular binding interactions, and gene expression .
Metabolic Pathways
This compound may be involved in various metabolic pathways due to its ability to form stable triazole linkages with other biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG2-Azide can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. One common method involves the reaction of PEG with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the final product using techniques such as column chromatography or recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG2-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly selective and efficient, making them ideal for bioconjugation and labeling applications.
Common Reagents and Conditions
CuAAC Reaction: Requires a copper catalyst, typically copper(I) bromide (CuBr) or copper(I) sulfate (CuSO4), and a reducing agent like sodium ascorbate.
SPAAC Reaction: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.
Major Products
The major products formed from these reactions are stable triazole linkages, which are highly useful in various chemical and biological applications .
Scientific Research Applications
Azido-PEG2-Azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials, including hydrogels and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG2-Acid: Contains an azide group and a terminal carboxylic acid, used for similar click chemistry applications.
Azido-PEG2-NHS Ester: Features an azide group and an NHS ester, commonly used for bioconjugation.
Azido-PEG2-Amine: Includes an azide group and an amine group, useful for crosslinking and labeling.
Uniqueness
Azido-PEG2-Azide stands out due to its homobifunctional nature, containing two azide groups that allow for more versatile and efficient click chemistry reactions compared to its counterparts.
Properties
IUPAC Name |
1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZGAFKSAANFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82055-94-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501180973 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82055-94-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2-Bis(2-azidoethoxy)ethane in polymer chemistry?
A1: 1,2-Bis(2-azidoethoxy)ethane is a bifunctional molecule containing two azide groups. These azide groups readily participate in copper(I)-catalyzed alkyne-azide cycloaddition reactions, commonly known as "Click" reactions [, , ]. This makes 1,2-Bis(2-azidoethoxy)ethane an excellent crosslinking agent for polymers containing alkyne functionalities.
Q2: How does the crosslinking reaction using 1,2-Bis(2-azidoethoxy)ethane affect the properties of the resulting polymers?
A2: The use of 1,2-Bis(2-azidoethoxy)ethane as a crosslinker can significantly alter the mechanical and physical properties of the resulting polymers. For instance, in one study, polymerization of tripropargylamine with 1,2-Bis(2-azidoethoxy)ethane resulted in polymers with high indentation moduli []. In another study, 1,2-Bis(2-azidoethoxy)ethane was used to crosslink micelles formed by block copolymers, leading to an increase in micelle size after the click reaction [].
Q3: What are the advantages of using "Click" chemistry with 1,2-Bis(2-azidoethoxy)ethane in polymer synthesis?
A3: "Click" reactions, including those employing 1,2-Bis(2-azidoethoxy)ethane, offer several advantages in polymer synthesis [, ]:
Q4: Are there any studies on the stability and degradation of polymers synthesized using 1,2-Bis(2-azidoethoxy)ethane?
A4: While the provided articles do not delve into the long-term stability and degradation pathways of these specific polymers, it is an important consideration for their practical applications. Researchers would need to investigate factors like hydrolytic stability, thermal degradation, and susceptibility to chemical attack to determine the long-term performance of these materials.
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